molecular formula C9H6FNO2 B1362253 2-(3-Cyano-4-fluorophenyl)acetic acid CAS No. 519059-11-1

2-(3-Cyano-4-fluorophenyl)acetic acid

Cat. No. B1362253
CAS RN: 519059-11-1
M. Wt: 179.15 g/mol
InChI Key: DOBONCGSXZWPIJ-UHFFFAOYSA-N
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Description

“2-(3-Cyano-4-fluorophenyl)acetic acid” is a chemical compound with the CAS Number: 519059-11-1 . It has a molecular weight of 179.15 and its IUPAC name is (3-cyano-4-fluorophenyl)acetic acid . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “2-(3-Cyano-4-fluorophenyl)acetic acid” is 1S/C9H6FNO2/c10-8-2-1-6(4-9(12)13)3-7(8)5-11/h1-3H,4H2,(H,12,13) . This indicates that the molecule consists of a cyano group (-CN) and a fluorine atom attached to a phenyl ring, which is further connected to an acetic acid group.


Physical And Chemical Properties Analysis

“2-(3-Cyano-4-fluorophenyl)acetic acid” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity : A study demonstrated the synthesis of certain compounds, including 2-(3-Cyano-4-fluorophenyl)acetic acid derivatives, which exhibited high antibacterial activity (Arutyunyan et al., 2013).

Crystal Structure and Interaction Studies

  • Crystal Structure Analysis : Research on 2-Amino-2-(2-fluorophenyl)acetic acid, a related compound, provided insights into its crystal structure, including hydrogen bonding patterns (Burns & Hagaman, 1993).
  • Structural Characterization : Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a similar compound, was synthesized and characterized, revealing structural and bonding insights (Sapnakumari et al., 2014).

Chemical Synthesis and Modification

  • Synthesis of Fluorinated Compounds : Studies have explored the synthesis of fluorinated compounds, including derivatives and similar structures to 2-(3-Cyano-4-fluorophenyl)acetic acid, showing their potential in various chemical applications (Yerande et al., 2014).
  • Chemical Reactions and Modifications : Various studies have focused on the reactions and modifications of related fluoro-phenyl compounds, indicating the versatility of these compounds in chemical syntheses (Houghton et al., 1984).

Drug Development and Pharmacology

  • Polymorph Selection in Drug Development : Solid-state characterization methods were used to study dimorphic pharmaceutical compounds related to 2-(3-Cyano-4-fluorophenyl)acetic acid, aiding in the selection of suitable forms for drug development (Katrincic et al., 2009).

Miscellaneous Applications

  • Photodegradation Analysis : The photo-degradation behavior of thiazole-containing compounds, similar to 2-(3-Cyano-4-fluorophenyl)acetic acid, was studied, revealing insights into their stability and reactivity under light exposure (Wu et al., 2007).
  • Fluorographic Detection Techniques : A study optimized a fluorographic procedure using acetic acid, potentially relevant for analyzing compounds like 2-(3-Cyano-4-fluorophenyl)acetic acid in various applications (Skinner & Griswold, 1983).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(3-cyano-4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-8-2-1-6(4-9(12)13)3-7(8)5-11/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBONCGSXZWPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378784
Record name 2-(3-cyano-4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyano-4-fluorophenyl)acetic acid

CAS RN

519059-11-1
Record name 2-(3-cyano-4-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (3-bromo-4-fluoro-phenyl)-acetic acid (10 g, 42.9 mmol) in DMF (65 mL) was added copper (I) cyanide (7.7 g, 85.8 mmol) and heated at 130° C. for 24 hrs. The reaction mixture was cooled to room temperature and diluted with ethyl acetate (250 mL). The organic layer was washed with water (5×50 mL), brine (50 mL), dried over sodium filtered and concentrated under reduced pressure. The crude material was re-crystallized from diethyl ether and hexane to afford the title compound as a yellow solid in 65% yield, 5 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

2-(3-Bromo-4-fluorophenyl)acetic acid (64 g, 275 mmol) was diluted with DMF (400 mL) followed by the addition of Cu(I)CN (49 g, 549 mmol). The reaction was heated to 130° C. and stirred for 12 hours. The reaction was allowed to cool and diluted with ethyl acetate and water, and the mixture was filtered. The organic layer was washed with water, 1N HCl, water and the brine. The organic layer was dried over MgSO4, filtered and concentrated to yield 2-(3-cyano-4-fluorophenyl)acetic acid (36 g, 73% yield) as light yellow oil that solidified to a light yellow solid.
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)CN
Quantity
49 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A stirred solution of 2-fluoro-5-(prop-2-en-1-yl)benzonitrile (1.9 g, 11.8 mmol) in CCl4 (25 mL), acetonitrile (25 mL) and water (38 mL) was added sodium periodate (8.83 g, 41.3 mmol) and ruthenium oxide hydrate (200 mg) and the resulting mixture was stirred at ambient temperature overnight. The mixture was diluted with 100 mL DCM and 100 mL of water. The organic layer was dried over anhydrous sodium sulfate and concentrated. The residue was purified with silica gel column chromatography afford crude (3-cyano-4-fluorophenyl)acetic acid.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
8.83 g
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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